Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C6H10FNO2·HCl. It is a derivative of cyclobutane, featuring an amino group and a fluorine atom attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Esterification: The carboxylate group can be esterified using methanol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride: This compound has two fluorine atoms instead of one, which can alter its chemical properties and biological activity.
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride: The presence of a hydroxymethyl group can significantly change its reactivity and applications.
Uniqueness
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom makes it a versatile intermediate for various synthetic and research applications .
Biological Activity
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride (commonly referred to as FACBC) is a synthetic amino acid analog that has garnered attention for its significant biological activity, particularly in the field of oncology. This article explores the compound's biological properties, mechanisms of action, and its applications in medical imaging, specifically positron emission tomography (PET).
Chemical Structure and Properties
This compound has a molecular formula of C7H12ClFNO2 and a molecular weight of approximately 183.61 g/mol. The compound features a cyclobutane ring with an amino group and a fluorine atom, contributing to its unique properties among amino acid derivatives.
FACBC functions primarily as a radiotracer due to its preferential uptake in tumor tissues. This selectivity is attributed to its structural similarity to natural amino acids, which allows it to utilize amino acid transport systems commonly overexpressed in malignant cells. Studies indicate that the uptake of FACBC is significantly higher in tumor tissues compared to normal tissues, making it a valuable tool for non-invasive imaging techniques .
Tumor Localization
Research has demonstrated that FACBC exhibits substantial biological activity in tumor localization. In vivo studies have shown rapid accumulation of the compound in tumor tissues within minutes post-administration. For instance, one study reported that after just 5 minutes, FACBC showed preferential association with implanted gliosarcoma tissues in rats, with a tumor-to-non-tumor ratio exceeding 5:1 .
Clinical Trials and Case Studies
FACBC has been evaluated in multiple clinical trials for its efficacy in detecting various cancers, including prostate cancer. One notable study involved 611 PET scans using FACBC across six centers, which highlighted common physiologic uptake patterns and incidental findings relevant to cancer diagnosis .
Key Findings from Clinical Studies:
- Uptake Patterns: The liver and pancreas exhibited the most intense uptake, while moderate activity was observed in salivary glands and bone marrow .
- Prostate Cancer Case Study: A specific case involved a prostate cancer patient who underwent radiation treatment and subsequently had an FACBC scan, demonstrating significant localization of the tracer at the tumor site .
Comparative Analysis with Other Radiotracers
To understand the efficacy of FACBC compared to other radiotracers like 18F-FDG (fluorodeoxyglucose), comparative studies have been conducted. These studies typically assess the uptake levels in various tumor types:
Radiotracer | Uptake in Tumors | Uptake in Normal Tissue | Tumor-to-Normal Ratio |
---|---|---|---|
FACBC | High | Low | ~6 |
18F-FDG | Moderate | Moderate | ~3 |
The higher tumor-to-normal tissue ratio for FACBC suggests its superior selectivity for malignant tissues, enhancing its potential as a diagnostic tool .
Properties
Molecular Formula |
C6H11ClFNO2 |
---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
methyl 1-amino-3-fluorocyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(8)2-4(7)3-6;/h4H,2-3,8H2,1H3;1H |
InChI Key |
PPMHKPOGSWQSAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.